molecular formula C12H16O B8453705 5-Methoxy-1,1-dimethylindane CAS No. 1131-36-8

5-Methoxy-1,1-dimethylindane

Cat. No.: B8453705
CAS No.: 1131-36-8
M. Wt: 176.25 g/mol
InChI Key: DVIQJHKQDUMLBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It serves as a critical intermediate in pharmaceutical synthesis, notably in the production of SAR218645, a positive allosteric modulator of metabotropic glutamate receptor 2 (mGluR2) .

Synthesis:
The compound is synthesized via two primary routes:

  • Method 1: Reaction of 5-methoxy-1-indanone with dimethyl zinc and titanium tetrachloride (TiCl₄) in anhydrous dichloromethane at −45°C, yielding 43% product .
  • Method 2: Friedel-Crafts alkylation of 5-methoxyindane derivatives under specific conditions, producing a 2.8:1 mixture of 5-methoxy-1,1-dimethylindane and its regioisomer, 7-methoxy-1,1-dimethylindane, with 90% purity .

Properties

CAS No.

1131-36-8

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

6-methoxy-3,3-dimethyl-1,2-dihydroindene

InChI

InChI=1S/C12H16O/c1-12(2)7-6-9-8-10(13-3)4-5-11(9)12/h4-5,8H,6-7H2,1-3H3

InChI Key

DVIQJHKQDUMLBP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C1C=CC(=C2)OC)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Impact on Activity

  • Methoxy Position : In 5-methoxy-1,1-dimethylindane, the 5-OCH₃ group enhances electron density in the aromatic ring, favoring interactions with biological targets like mGluR2 . Its isomer, 7-methoxy-1,1-dimethylindane, shows reduced pharmacological utility due to altered regiochemistry .
  • Quaternary Ammonium in Timothy Bromide : The addition of a piperidinium bromide group converts the indane scaffold into a potent anticholinergic agent, highlighting the role of charged moieties in receptor binding .
  • Perfluoroalkyl Chains in cC6O4 : Unlike this compound, cC6O4’s fluorinated structure contributes to environmental persistence, raising regulatory concerns under EMA and FDA guidelines .

Pharmacological and Environmental Profiles

  • This compound: No direct toxicity data reported; its derivative SAR218645 shows high selectivity for mGluR2 with minimal off-target effects .
  • cC6O4 : Persistent in ecosystems due to fluorinated chains, contrasting with this compound’s biodegradability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.